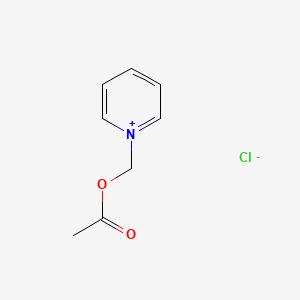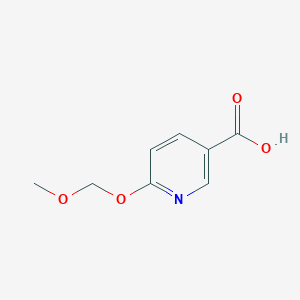![molecular formula C12H20 B15347621 1,2,4,5-Tetramethyl-6-methylenespiro[2.4]heptane CAS No. 74792-98-6](/img/structure/B15347621.png)
1,2,4,5-Tetramethyl-6-methylenespiro[2.4]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetramethyl-6-methylenespiro[2.4]heptane is a complex organic compound with the molecular formula C₁₂H₂₀. It belongs to the spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,5-Tetramethyl-6-methylenespiro[2.4]heptane typically involves multiple steps, starting with the formation of the spirocyclic framework. One common approach is the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases to facilitate ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as catalysis and continuous flow chemistry can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,2,4,5-Tetramethyl-6-methylenespiro[2.4]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions can occur at various positions on the spirocyclic framework, leading to a range of substituted products.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction reactions might involve hydrogen gas (H₂) in the presence of a catalyst.
Substitution reactions can be carried out using halogenating agents like bromine (Br₂) or iodine (I₂).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
1,2,4,5-Tetramethyl-6-methylenespiro[2.4]heptane has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, contributing to the development of new chemical compounds.
Biology: The compound may serve as a precursor or intermediate in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,2,4,5-Tetramethyl-6-methylenespiro[2.4]heptane exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
1,2,4,5-Tetramethyl-6-methylenespiro[2.4]heptane can be compared with other similar spiro compounds, such as:
1,5-Dimethyl-6-methylene-spiro[2.4]heptane: A structurally related compound with different substitution patterns.
Spiro[2.4]heptane derivatives: Other derivatives within the spiro[2.4]heptane family, each with unique properties and applications.
Uniqueness: What sets this compound apart is its specific substitution pattern and the resulting chemical and physical properties. These unique characteristics make it valuable for specialized applications in various fields.
Properties
CAS No. |
74792-98-6 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
1,2,6,7-tetramethyl-5-methylidenespiro[2.4]heptane |
InChI |
InChI=1S/C12H20/c1-7-6-12(9(3)8(7)2)10(4)11(12)5/h8-11H,1,6H2,2-5H3 |
InChI Key |
JAUOXJQLPADTPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2(CC1=C)C(C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



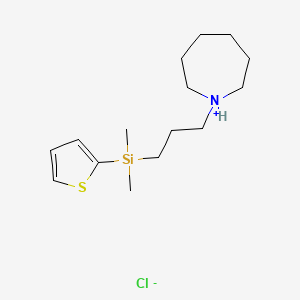

![[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-fluorophenyl)propyl]azaniumchloride](/img/structure/B15347550.png)
![Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B15347554.png)
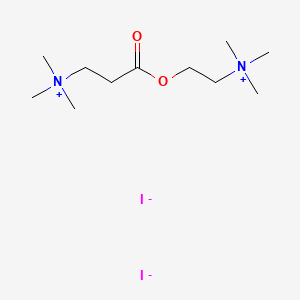

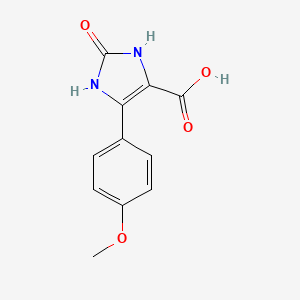

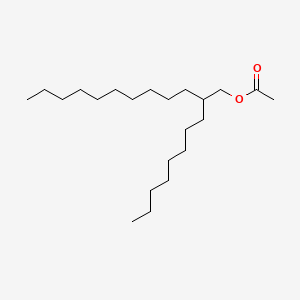
![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,5-dichloro-4-methylbenzenesulfonate](/img/structure/B15347585.png)

